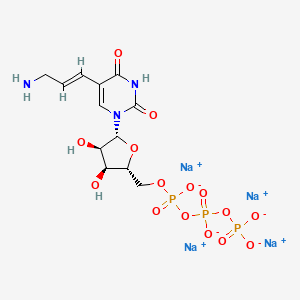
2-Chloroadenosine-5'-O-diphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroadenosine-5’-O-diphosphate (sodium salt) is a derivative of the purine nucleotide adenosine 5’-diphosphate. It is known for its ability to induce aggregation and inhibit the production of cyclic AMP (cAMP) induced by prostaglandin E2 in isolated human platelet-rich plasma . This compound also demonstrates various biological activities, including the relaxation of precontracted isolated guinea pig taenia coli strips and the reduction of arterial blood pressure in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) typically involves the chlorination of adenosine 5’-diphosphate. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure the selective chlorination of the adenosine moiety .
Industrial Production Methods
Industrial production of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroadenosine-5’-O-diphosphate (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the diphosphate group.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in solvents like DMF or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 2-Chloroadenosine-5’-O-diphosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation and Reduction: Oxidized or reduced forms of the purine ring.
Scientific Research Applications
2-Chloroadenosine-5’-O-diphosphate (sodium salt) has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotide analogs and derivatives.
Biology: Employed in studies involving platelet aggregation and signal transduction pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Chloroadenosine-5’-O-diphosphate (sodium salt) involves its interaction with specific molecular targets and pathways:
Platelet Aggregation: It induces aggregation by binding to purinergic receptors on platelets, leading to the activation of downstream signaling pathways.
Inhibition of cAMP Production: The compound inhibits the production of cAMP by interfering with the activity of adenylate cyclase, an enzyme responsible for cAMP synthesis.
Relaxation of Smooth Muscle: It induces relaxation of smooth muscle by modulating the activity of ion channels and receptors involved in muscle contraction.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoadenosine-5’-diphosphate
- 2-Methylthioadenosine-5’-diphosphate
- 2-Chloroadenosine-5’-phosphate
Comparison
2-Chloroadenosine-5’-O-diphosphate (sodium salt) is unique due to its specific substitution of a chlorine atom at the 2-position of the adenosine moiety. This modification imparts distinct biological activities, such as enhanced platelet aggregation and inhibition of cAMP production, which are not observed with other similar compounds .
properties
Molecular Formula |
C10H11ClN5Na3O10P2 |
|---|---|
Molecular Weight |
527.59 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14ClN5O10P2.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
NMTRPZNUQJFPOL-CYCLDIHTSA-K |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




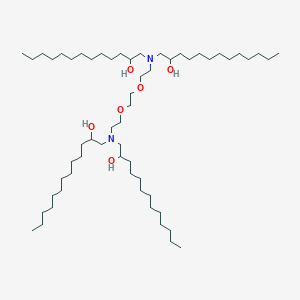
![hex-5-ynyl (4R)-4-[(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,3'-diazirine]-17-yl]pentanoate](/img/structure/B10855616.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855618.png)

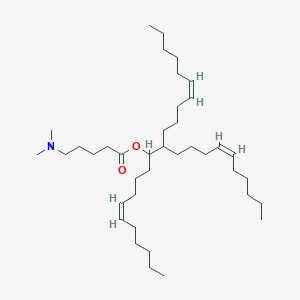
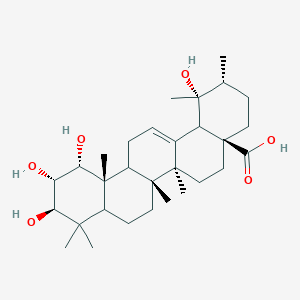
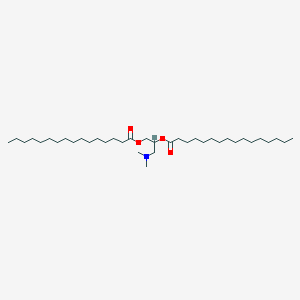

![(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855657.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10855664.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)
